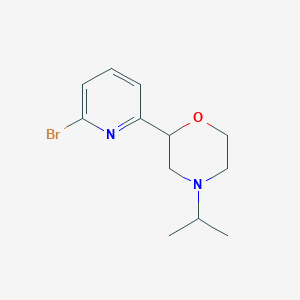

2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine

概要

説明

2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine is a heterocyclic compound that contains both a pyridine ring and a morpholine ring The presence of a bromine atom on the pyridine ring and an isopropyl group on the morpholine ring makes this compound unique

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine typically involves the following steps:

Bromination of Pyridine: Pyridine is brominated using bromine or a brominating agent to produce 6-bromopyridine.

Formation of 2-(6-Bromopyridin-2-yl)methanol: The brominated pyridine is then reacted with formaldehyde and a reducing agent to form 2-(6-Bromopyridin-2-yl)methanol.

Cyclization with Morpholine: The 2-(6-Bromopyridin-2-yl)methanol is then reacted with morpholine under acidic or basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

化学反応の分析

Types of Reactions

2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.

Common Reagents and Conditions

Substitution: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products

Substitution: Products include various substituted pyridines.

Oxidation: Products include pyridine N-oxides and other oxidized derivatives.

Reduction: Products include dehalogenated pyridines and reduced morpholine derivatives.

科学的研究の応用

2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

Industry: Used in the synthesis of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine involves its interaction with specific molecular targets. The bromine atom and the morpholine ring allow the compound to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

2-(6-Bromopyridin-2-yl)methanol: Similar structure but lacks the morpholine ring.

2-Bromo-6-methylpyridine: Similar brominated pyridine structure but with a methyl group instead of a morpholine ring.

6-Bromopyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a morpholine ring.

Uniqueness

2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine is unique due to the presence of both the brominated pyridine ring and the isopropyl-substituted morpholine ring

生物活性

2-(6-Bromopyridin-2-yl)-4-isopropylmorpholine is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that suggest various biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a brominated pyridine ring and a morpholine moiety, which are known to influence its biological interactions. The presence of the bromine atom enhances lipophilicity and may facilitate binding to biological targets.

Target Interactions : The compound is believed to interact with several molecular targets, including enzymes and receptors involved in metabolic processes. Its halogenated nature suggests potential for nucleophilic substitution reactions, which can modify enzyme activity and affect cellular signaling pathways.

Biochemical Effects : Studies indicate that this compound can modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to altered pharmacokinetics of co-administered drugs, affecting their efficacy and toxicity profiles.

Anticancer Potential

The compound has been explored for its anticancer properties. In vitro studies indicate that it may induce apoptosis in cancer cell lines through modulation of key signaling pathways involved in cell survival and proliferation. Further research is needed to establish its effectiveness across different cancer types.

Pharmacokinetics

Absorption and Distribution : Like many small organic molecules, this compound is likely absorbed in the gastrointestinal tract. Its distribution throughout the body is influenced by its lipophilicity and ability to cross cell membranes.

Metabolism : The compound is expected to be metabolized primarily in the liver via cytochrome P450 enzymes. Metabolic pathways may include oxidation and conjugation reactions, leading to the formation of more water-soluble metabolites for excretion.

Excretion : Following metabolism, metabolites are likely excreted via urine, although specific elimination pathways for this compound have not been extensively characterized.

In Vitro Studies

Several in vitro studies have assessed the biological activity of similar compounds. For instance, a study on related brominated pyridines demonstrated significant inhibition of cancer cell growth at specific concentrations. These findings suggest that this compound may exhibit comparable effects under controlled laboratory conditions .

Animal Models

Preliminary animal studies indicate that dosing with this compound can lead to observable physiological changes. At lower doses, beneficial effects such as enhanced antioxidant activity were noted, while higher doses raised concerns about toxicity and organ function impairment.

Summary Table of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Potential growth inhibition | , |

| Anticancer | Induction of apoptosis | |

| Pharmacokinetics | Absorption in GI tract; liver metabolism | |

| Toxicity | Dose-dependent effects observed |

特性

IUPAC Name |

2-(6-bromopyridin-2-yl)-4-propan-2-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O/c1-9(2)15-6-7-16-11(8-15)10-4-3-5-12(13)14-10/h3-5,9,11H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGOREOVTZGUCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCOC(C1)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。